3-Nitrobenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Liquid Matrix

3-NBA historically found use as a liquid matrix for fast-atom bombardment (FAB) ionization []. FAB is an older ionization technique used in MS analysis. In this role, 3-NBA facilitates the ionization of analytes by dissolving them and creating a matrix that helps desorb and ionize them upon bombardment with high-energy atoms [].

Sample Preparation

3-NBA serves as a matrix in matrix-assisted laser desorption ionization (MALDI) []. MALDI is a more widely used ionization technique in MS. Like in FAB, 3-NBA acts as a matrix, aiding in the desorption and ionization of biomolecules like peptides and proteins during laser irradiation [].

While 3-NBA was commonly used in the past, it has largely been replaced by other matrices that offer better performance and broader compatibility with different types of analytes in modern MS analysis.

Other Applications

Beyond its role in mass spectrometry, 3-NBA possesses other potential applications:

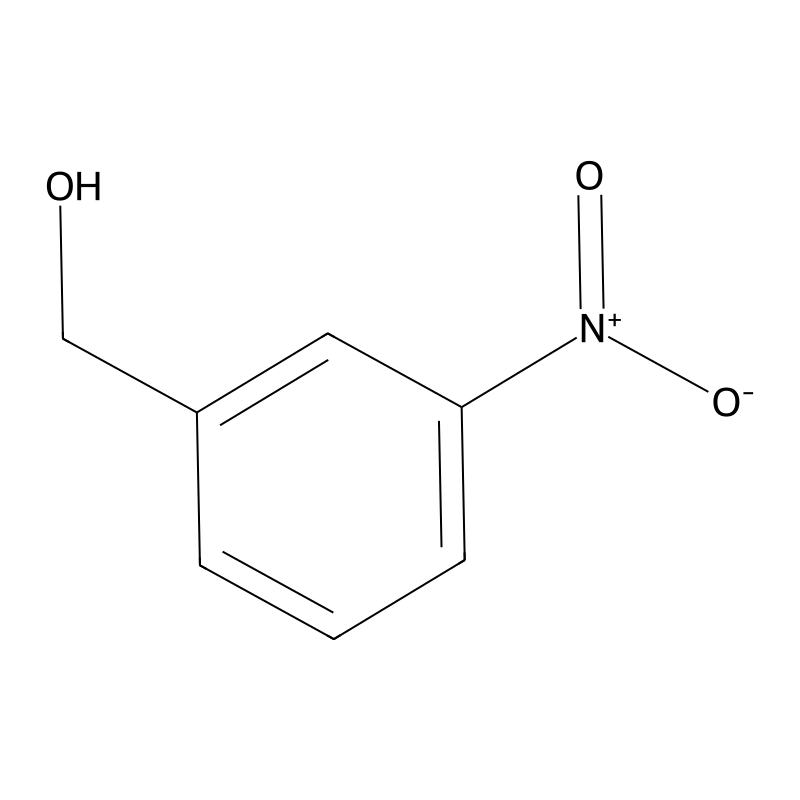

3-Nitrobenzyl alcohol is an organic compound with the molecular formula C₇H₇NO₃. It appears as a white to yellowish powder or clear liquid, with a melting point of approximately 29 °C. The compound is characterized by the presence of a nitro group (-NO₂) attached to the benzyl alcohol structure, which contributes to its unique chemical properties and reactivity .

- Reduction Reactions: It can be reduced to 3-aminobenzyl alcohol using reducing agents such as lithium aluminum hydride.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions under certain conditions, allowing for the synthesis of derivatives .

Research indicates that 3-nitrobenzyl alcohol exhibits biological activity, particularly as a substrate for cytosolic alcohol dehydrogenase. This enzyme catalyzes the oxidation of alcohols and plays a significant role in metabolic processes. Additionally, its derivatives have been studied for potential pharmacological applications, although specific therapeutic uses remain under investigation .

Several methods are employed to synthesize 3-nitrobenzyl alcohol:

- Nitration of Benzyl Alcohol: Benzyl alcohol can be nitrated using a mixture of concentrated nitric and sulfuric acids, yielding 3-nitrobenzyl alcohol as a product.

- Reduction of Nitrobenzaldehyde: Nitrobenzaldehyde can be reduced using sodium borohydride or similar reagents to obtain 3-nitrobenzyl alcohol.

- Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution methods involving nitro groups .

3-Nitrobenzyl alcohol has various applications in different fields:

- Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Analytical Chemistry: Serves as a matrix in mass spectrometry techniques such as fast atom bombardment and matrix-assisted laser desorption ionization .

- Biochemical Research: Utilized in studies involving enzymatic reactions and metabolic pathways due to its interaction with alcohol dehydrogenase .

Studies on the interactions of 3-nitrobenzyl alcohol focus on its role as a substrate for enzymes and its reactivity with other chemical species. Its interactions with various biological molecules have been explored, particularly in the context of metabolic pathways involving alcohol metabolism. Further research is needed to fully understand its interaction mechanisms and potential implications in pharmacology .

Several compounds share structural similarities with 3-nitrobenzyl alcohol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzyl Alcohol | C₇H₈O | No nitro group; commonly used as a solvent |

| 4-Nitrobenzyl Alcohol | C₇H₈N₂O₃ | Nitro group at para position; different reactivity |

| 2-Nitrobenzyl Alcohol | C₇H₈N₂O₃ | Nitro group at ortho position; distinct properties |

| Nitroethanol | C₂H₅NO₂ | Smaller structure; used in explosives |

3-Nitrobenzyl alcohol is unique due to its specific position of the nitro group and the resulting effects on its chemical reactivity and biological activity. This positioning influences both its synthetic pathways and applications in various fields .

Molecular Structure and Formula

3-Nitrobenzyl alcohol represents an aromatic organic compound characterized by a benzene ring substituted with both a nitro group and a hydroxymethyl group in the meta position relative to each other [1] [2]. The compound exhibits the molecular formula C₇H₇NO₃, with a molecular weight of 153.137 grams per mole [3] [4] [5]. The structural architecture consists of a planar benzene ring bearing two functional groups: a nitro group (-NO₂) positioned at the meta location and a hydroxymethyl group (-CH₂OH) serving as the primary alcohol functionality [6] [7].

The molecular structure demonstrates characteristic aromatic bond lengths, with typical carbon-carbon bonds in the benzene ring measuring approximately 1.39 Angstroms [15]. The carbon-nitrogen bond connecting the nitro group to the aromatic ring exhibits a bond length of approximately 1.47 Angstroms, while the nitrogen-oxygen bonds within the nitro group measure approximately 1.22 Angstroms [15]. The carbon-oxygen bond in the hydroxymethyl group displays a typical single bond length of approximately 1.43 Angstroms [15].

Bond angles within the molecular structure reflect the aromatic nature of the benzene ring, with carbon-carbon-carbon angles maintaining approximately 120 degrees [15]. The carbon-carbon-nitrogen angle where the nitro group attaches to the aromatic ring measures approximately 119 degrees, while the oxygen-nitrogen-oxygen angle within the nitro group exhibits approximately 125 degrees [15].

Table 2.1. Molecular Structure and Formula

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.137 g/mol |

| Structural Representation | Benzene ring with meta-positioned nitro group and hydroxymethyl group |

| Bond Lengths | Typical aromatic C-C: 1.39 Å, C-N: 1.47 Å, N-O: 1.22 Å, C-O: 1.43 Å |

| Bond Angles | Aromatic C-C-C: 120°, C-C-N: 119°, O-N-O: 125° |

| Functional Groups | Nitro group (-NO₂), Hydroxymethyl group (-CH₂OH) |

Isomeric Relationships and Positional Variants

3-Nitrobenzyl alcohol belongs to a series of positional isomers that share the identical molecular formula C₇H₇NO₃ but differ in the relative positioning of the nitro and hydroxymethyl substituents on the benzene ring [9] [10]. The three primary positional isomers include the ortho (2-nitrobenzyl alcohol), meta (3-nitrobenzyl alcohol), and para (4-nitrobenzyl alcohol) variants [10] [11].

The ortho isomer, 2-nitrobenzyl alcohol, features the nitro group positioned adjacent to the hydroxymethyl group on the benzene ring [12] [13]. This positional arrangement results in significant intramolecular interactions and distinct photochemical behavior compared to the meta and para isomers [9] [12]. The ortho variant demonstrates unique reactivity patterns, particularly in photolysis reactions where it readily converts to the corresponding aldehyde through intramolecular cyclization mechanisms [9].

The meta isomer, which represents the subject compound of this analysis, positions the nitro group three carbons away from the hydroxymethyl group, eliminating direct resonance stabilization between the substituents [9]. This positioning results in distinct chemical and physical properties, including specific melting point characteristics and photochemical behavior patterns [9].

The para isomer, 4-nitrobenzyl alcohol, positions the nitro group directly opposite to the hydroxymethyl group on the benzene ring [10]. This arrangement allows for maximum resonance stabilization between the electron-withdrawing nitro group and the benzene ring system [11] [14]. The para isomer exhibits different melting point characteristics, with a significantly higher melting point range of 92-95 degrees Celsius compared to the meta isomer [10].

Table 2.2. Isomeric Relationships and Positional Variants

| Isomer Type | Description |

|---|---|

| Positional Isomers | Compounds with the same molecular formula but different positions of functional groups |

| 2-Nitrobenzyl alcohol (ortho) | Nitro group at position 2 (ortho) relative to the hydroxymethyl group |

| 3-Nitrobenzyl alcohol (meta) | Nitro group at position 3 (meta) relative to the hydroxymethyl group |

| 4-Nitrobenzyl alcohol (para) | Nitro group at position 4 (para) relative to the hydroxymethyl group |

| Structural Isomers | Other compounds with the formula C₇H₇NO₃ but different connectivity |

| Stereoisomers | Not applicable (no chiral centers) |

Crystallographic Analysis

3-Nitrobenzyl alcohol exists as a crystalline solid at ambient temperature conditions, exhibiting a melting point range of 29-33 degrees Celsius [2] [3] [7]. The compound typically appears as yellow to brown crystalline material, with the coloration attributed to the presence of the nitro chromophore [2] [7] [16]. The relatively low melting point indicates moderate intermolecular forces within the crystal lattice structure [5] [20].

The crystalline form demonstrates characteristic intermolecular interactions including hydrogen bonding capabilities through the hydroxyl group of the hydroxymethyl substituent [15] [16]. These hydrogen bonding interactions contribute to the crystal packing arrangement and influence the overall stability of the solid-state structure [15]. Additionally, the aromatic nature of the benzene ring allows for potential π-π stacking interactions between adjacent molecules in the crystal lattice [15].

Related crystallographic studies on similar benzyl alcohol derivatives have revealed the importance of hydrogen bonding networks in determining crystal packing arrangements [15]. The hydroxymethyl group typically exhibits a dihedral angle with respect to the aromatic ring plane, influencing the overall molecular geometry and intermolecular interaction patterns [15].

The compound demonstrates a density of 1.29 grams per milliliter at 20 degrees Celsius, reflecting the compact packing arrangement of molecules within the crystal structure [2] [5]. The refractive index of 1.573 indicates the optical properties of the crystalline material [21] [19].

Table 2.3. Crystallographic Analysis

| Property | Value |

|---|---|

| Crystal System | Not fully characterized in literature |

| Melting Point | 29-33°C |

| Crystal Habit | Crystalline solid at room temperature |

| Crystal Color | Yellow to brown |

| Intermolecular Forces | Hydrogen bonding, π-π interactions, dipole-dipole interactions |

| Packing Arrangement | Not fully characterized in literature |

Standard Chemical Identifiers and Registry Numbers

3-Nitrobenzyl alcohol possesses a comprehensive set of standardized chemical identifiers that facilitate its identification and referencing across scientific databases and regulatory systems [1] [2] [3]. The Chemical Abstracts Service registry number 619-25-0 serves as the primary identifier for this compound in chemical literature and commercial applications [1] [2] [19].

The International Union of Pure and Applied Chemistry systematic name for this compound is (3-nitrophenyl)methanol, which precisely describes the molecular structure according to established nomenclature conventions [1] [3] [19]. Common names include 3-nitrobenzyl alcohol, m-nitrobenzyl alcohol, 3-nitrobenzenemethanol, and the abbreviated form NOBA, which finds particular usage in mass spectrometry applications [1] [3] [8].

The compound maintains registration in multiple international chemical databases, including the Chemical Entities of Biological Interest database with identifier CHEBI:191016 [1]. The PubChem database assigns the compound identifier 69267, providing access to comprehensive chemical and biological information [1] [3] [19]. The European Community number 210-588-2 facilitates regulatory identification within European Union chemical legislation [1] [2].

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant